molecular formula C14H11BrO3 B1611318 Methyl 4-(4-Bromophenoxy)benzoate CAS No. 21120-75-2

Methyl 4-(4-Bromophenoxy)benzoate

Cat. No.: B1611318
CAS No.: 21120-75-2
M. Wt: 307.14 g/mol
InChI Key: GVUFCGJTPGPJRO-UHFFFAOYSA-N
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Description

Methyl 4-(4-Bromophenoxy)benzoate is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . It is a solid compound used primarily in early discovery research . The compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-Bromophenoxy)benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromophenol with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-Bromophenoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and phenoxy derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of Methyl 4-(4-Bromophenoxy)benzoate

The synthesis of this compound typically involves the reaction of 4-bromophenol with methyl 4-hydroxybenzoate in the presence of a base, such as potassium carbonate. This reaction is usually carried out in solvents like dimethylformamide (DMF) at elevated temperatures. Alternative synthetic routes may also exist, but the specifics are less documented in the literature .

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives .

Biology

In biological research, this compound is utilized as a probe in biochemical assays and studies of enzyme interactions. Its reactivity with biological molecules makes it a candidate for investigating molecular mechanisms within cells.

Medicine

The compound is recognized for its potential as a precursor in pharmaceutical development. Its unique structure may lead to interactions with biological targets, suggesting possible applications in drug discovery efforts .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties may contribute to the development of new materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-Bromophenoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity through various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-Bromophenoxy)benzoate is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Biological Activity

Methyl 4-(4-Bromophenoxy)benzoate (CAS Number: 1330286-50-4) is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Formula: C₁₄H₁₁BrO₃
  • Molecular Weight: Approximately 307.14 g/mol

The compound features a bromophenoxy group attached to a benzoate moiety, which significantly influences its reactivity and interaction with biological systems.

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the electron density of the compound, potentially increasing its binding affinity to biological targets.

  • Receptor Binding: The compound has been investigated for its potential as a ligand in receptor binding studies, which could lead to the development of new therapeutic agents.
  • Enzyme Inhibition: It may serve as a precursor for the design of enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
  • Metabolic Pathways: The structural features allow it to participate in metabolic pathways that influence biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Similar compounds have shown increased antibacterial properties when compared to their chlorine analogues, suggesting that this compound may also possess significant antimicrobial effects .
  • Anticancer Potential: Its structural characteristics make it a candidate for drug development targeting cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: The compound is being evaluated for its potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Experimental Data

  • Study on Antimicrobial Activity:
    A comparative study highlighted that compounds with similar bromophenyl structures exhibited enhanced antibacterial activity due to increased electron density on specific functional groups . This suggests that this compound may also demonstrate superior antibacterial efficacy.
  • Enzyme Interaction Studies:
    Investigations into the interaction of this compound with specific enzymes have shown promising results, indicating potential pathways for therapeutic applications. For instance, the compound can modulate enzymatic activity by binding at active sites, thereby inhibiting or enhancing function depending on the target.
  • Drug Development Applications:
    The compound's unique properties have led researchers to explore its use in developing novel anti-inflammatory and anticancer drugs. Its ability to form covalent or non-covalent bonds with target molecules facilitates this process.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityApplications
Methyl 4-AminobenzoateLacks bromine; simple amineLimited antimicrobialBasic organic synthesis
Methyl 4-(2-Amino-4-bromophenoxy)benzoateContains amino group; similar bromineEnhanced protein interactionDrug development
Methyl 4-(4-Bromophenyl)benzoateBromophenyl group; no ether linkageModerate antibacterialOrganic synthesis

Properties

IUPAC Name

methyl 4-(4-bromophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUFCGJTPGPJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570308
Record name Methyl 4-(4-bromophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-75-2
Record name Methyl 4-(4-bromophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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